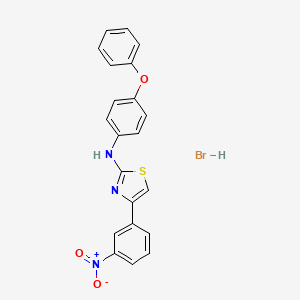
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a phenoxyphenyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a thiourea derivative with a halogenated ketone. The nitrophenyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反应分析
Types of Reactions
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group is often involved in redox reactions, while the thiazole ring can interact with various biomolecules through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
- 4-(3-nitrophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(3-nitrophenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
- 4-(3-nitrophenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine is unique due to its phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
属性
IUPAC Name |
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S.BrH/c25-24(26)17-6-4-5-15(13-17)20-14-28-21(23-20)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18;/h1-14H,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHQYRSPAOUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5195652.png)
![5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5195657.png)
![ethyl 3-(3-chlorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5195659.png)
![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5195666.png)

![N-(2-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5195682.png)
![5-Hydroxy-2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid](/img/structure/B5195689.png)
![1-[(4-methylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5195693.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-4-oxopentanamide](/img/structure/B5195695.png)
![(1R,2R)-1-[4-(6-methylpyridin-2-yl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5195698.png)
![4-{5-[4-(dimethylamino)phenyl]-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid](/img/structure/B5195701.png)
![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-3-phenylacrylamide](/img/structure/B5195705.png)
![2-[3-[2-(Diethylamino)ethyl]-2-iminobenzimidazol-1-yl]-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B5195719.png)
![(5E)-3-Methyl-5-[(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5195723.png)
